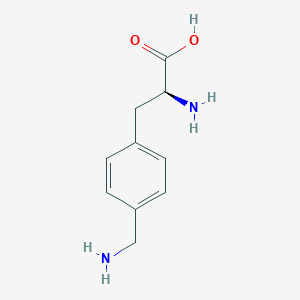
4-(Aminomethyl)phenylalanine
Übersicht
Beschreibung
4-(Aminomethyl)phenylalanine is a noncanonical aminomethyl derivative of the amino acid phenylalanine . It has a molecular formula of C10H14N2O2 and an average mass of 194.230 Da .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)phenylalanine involves the reaction of dialkylamine with N-acetyl-4-chloromethyl phenylalanine ethyl ester to give phenylalanine derivatives with basic side groups . After hydrolysis in hydrochloric acid and protection with the Boc group, the amino acids have been successfully used in solid phase peptide synthesis .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)phenylalanine consists of a phenylalanine core with an aminomethyl group attached to the phenyl ring . The IUPAC name for this compound is (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid .Physical And Chemical Properties Analysis
4-(Aminomethyl)phenylalanine is an off-white to pale yellow solid . The compound has a molecular weight of 194.23 .Wissenschaftliche Forschungsanwendungen
Self-Assembly in Material Science :
- Modified phenylalanine, specifically 4-nitrophenylalanine, exhibits a high tendency to form self-assembled materials, showing different self-assembling patterns in various solvents. This behavior is crucial for materials science applications (Singh et al., 2020).
Biochemical Analysis and Health Monitoring :
- Phenylalanine plays a vital role in human health. Electrochemical sensors and biosensors for phenylalanine detection have been developed, which are important for monitoring conditions like phenylketonuria (Dinu & Apetrei, 2020).
Protein Studies Using Unnatural Amino Acids :
- Unnatural amino acids like 4-(azidomethyl)-L-phenylalanine, derived from 4-(aminomethyl)-L-phenylalanine, are used as probes for studying protein structure, hydration, and dynamics (Shi, Brewer & Fenlon, 2016).
Phenylalanine Biosynthesis in Plants :
- Phenylalanine plays an essential role in the interconnection between primary and secondary metabolism in plants, especially in trees. It is crucial for the biosynthesis of phenylpropanoids, which are important for plant reproduction, growth, and defense (Pascual et al., 2016).
Genetic Encoding of Fluorescent Amino Acids :
- Novel fluorescent α-amino acids like 4-phenanthracen-9-yl-l-phenylalanine have been synthesized, offering potential applications in research, biotechnology, and the pharmaceutical industry (Gupta, Garreffi & Guo, 2020).
In Vitro Synthesis and Optimization of Phenylalanine :
- Techniques have been developed for optimizing the synthesis of phenylalanine in vitro, providing insights into efficient production methods for this essential amino acid (Ding et al., 2016).
Molecular Recognition and Binding Studies :
- Studies on molecular recognition of phenylalanine derivatives, including 4-aminomethyl derivatives, have shown high affinity and specificity in binding, offering insights into the development of synthetic receptors and affinity tags (Logsdon et al., 2011).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVNKFUEUXUWDV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)phenylalanine | |
CAS RN |
1991-96-4 | |
| Record name | 4-Aminomethylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



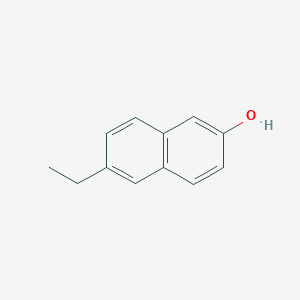
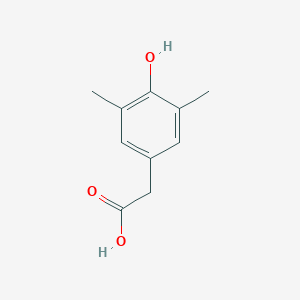

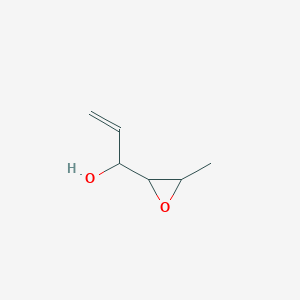
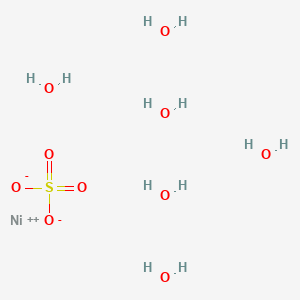
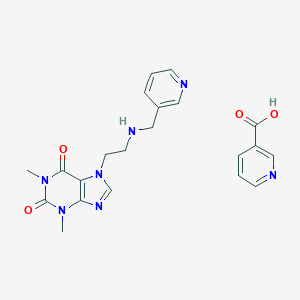
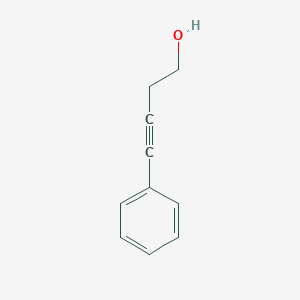
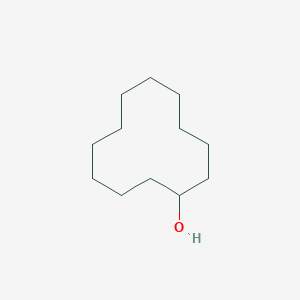
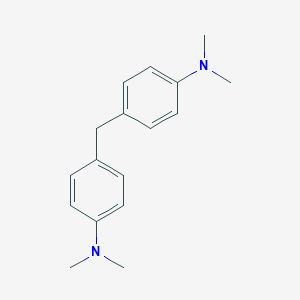
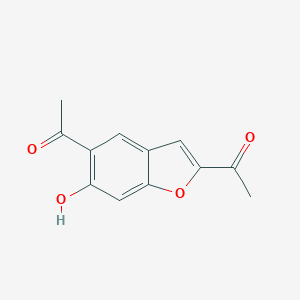
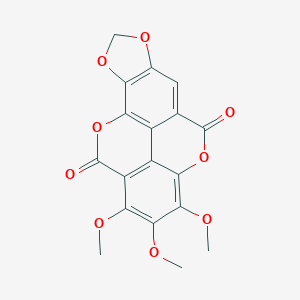

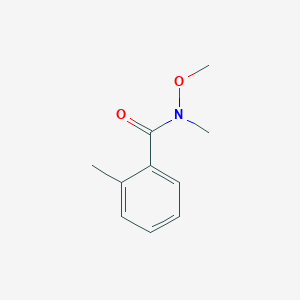
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)